A-357300

Description

Historical Context of Aminopeptidase (B13392206) Inhibition for Therapeutic Development

Aminopeptidases represent a ubiquitous class of metalloenzymes that play crucial roles in diverse cellular processes, including protein maturation, degradation, cell-cycle control, and the regulation of hormone levels nih.govamericanelements.comcenmed.com. These enzymes catalyze the cleavage of amino acids from the N-terminus of proteins or peptides, making them essential for various physiological functions, such as the digestion of dietary proteins and the metabolism of bioactive peptides americanelements.com. Given their broad involvement in biological pathways, aminopeptidases have long been recognized as attractive targets for therapeutic intervention across a spectrum of pathophysiological conditions, ranging from infections to cancer, and even hypertension and inflammatory diseases nih.govamericanelements.comwikipedia.org. The development of inhibitors targeting specific aminopeptidases has thus become a significant area of medicinal chemistry, aiming to modulate their activity for therapeutic benefit nih.govcenmed.com.

Significance of Reversible Methionine Aminopeptidase 2 (MetAP2) Inhibition in Disease Research

Methionine aminopeptidase 2 (MetAP2) is one of two cytoplasmic methionine aminopeptidases found in eukaryotes, and it is critically involved in the co- and post-translational processing of newly synthesized polypeptide chains by removing the N-terminal methionine residue. This enzymatic activity is essential for protein function, subcellular localization, and stability. MetAP2 has garnered considerable attention as a drug target, particularly in the context of angiogenesis and tumor growth.

Early research into MetAP2 inhibition for cancer therapy was significantly influenced by the fungal metabolite fumagillin (B1674178) and its synthetic analog, TNP-470. These compounds demonstrated potent anti-angiogenic and anti-proliferative activities by irreversibly inactivating MetAP2 through covalent modification of a histidine residue in its catalytic site. While TNP-470 showed promise in suppressing human neuroblastoma growth and other tumors in murine models, its clinical utility was significantly hampered by dose-limiting neurotoxicity. This toxicity highlighted a critical need for MetAP2 inhibitors that could retain therapeutic efficacy while possessing an improved safety profile, leading to a focus on the development of reversible MetAP2 inhibitors. Reversible MetAP2 inhibition has been shown to induce G1 cell cycle arrest and cytostasis selectively in endothelial cells and certain tumor cells, thereby suppressing tumor growth both in vitro and in vivo.

Overview of A-357300 as a Bestatin-Type Inhibitor in Preclinical Investigations

This compound is a rationally designed, potent, selective, and reversible inhibitor of methionine aminopeptidase 2 (MetAP2). Its design was aided by crystal structures of enzyme-inhibitor complexes and parallel synthesis techniques. This compound is classified as a "bestatin-type" MetAP2 inhibitor, indicating a structural and mechanistic similarity to the aminopeptidase inhibitor bestatin (B1682670).

Preclinical investigations have demonstrated that this compound effectively suppresses tumor growth without the significant toxicities observed with earlier irreversible inhibitors like TNP-470. This compound induces cytostasis by causing cell cycle arrest at the G1 phase, particularly in endothelial cells and a subset of tumor cells, while having minimal effect on most primary non-endothelial cells. Its anti-angiogenic properties have been observed both in vitro and in vivo.

The compound's ability to inhibit human microvascular endothelial cell (HMVEC) proliferation and organization into tubule structures in vitro further underscores its anti-angiogenic mechanism. In vivo studies using mouse cornea angiogenesis models showed that this compound inhibited growth factor-induced neovascularization in a dose-dependent manner against both VEGF and bFGF.

The following tables summarize key preclinical research findings related to this compound:

Table 1: Preclinical Efficacy of this compound in Neuroblastoma Xenograft Model

| Model/Cell Line | Treatment-to-Control (T/C) Ratio (Day 24) | Significance (P-value) | Source |

| CHP-134 Neuroblastoma s.c. xenograft | 0.19 | < 0.001 | |

| CHP-134 Neuroblastoma s.c. xenograft (with cyclophosphamide) | 0.16 (Day 48) | < 0.001 |

Table 2: Inhibition of Angiogenesis by this compound

| Assay Type | Target/Inducer | This compound Concentration/Dose | Observed Effect | Source |

| In vitro HMVEC tubule formation | VEGF, bFGF, serum | 0.4 µM | Completely blocked self-organization | |

| In vivo Mouse Cornea Angiogenesis | VEGF | 75 mg/kg/day | 34% inhibition of vessel area | |

| 150 mg/kg/day | 55% inhibition of vessel area | |||

| bFGF | 25 mg/kg/day | 43% inhibition of vessel area | ||

| 75 mg/kg/day | 52% inhibition of vessel area | |||

| 150 mg/kg/day | 60% inhibition of vessel area |

Table 3: Cellular Inhibition by this compound in Cancer Cell Lines

| Cell Line | Type | IC50 Value | Inhibition Notes | Source |

| HT-1080 | Fibrosarcoma | 0.1 – 0.2 µM | Sensitive, similar to endothelial cells | |

| CHP-134 | Neuroblastoma | 0.1 – 0.2 µM | Sensitive, similar to endothelial cells | |

| PC3 | Prostate Carcinoma | Not significantly inhibited | - | |

| MCF7 | Breast Carcinoma | Not significantly inhibited | - |

Table 4: Comparison of this compound and TNP-470 in MDA-435-LM Human Breast Carcinoma Xenograft Model

| Compound | Dose (mg/kg/day) | Administration | T/C Value (Day 32) | Significance (P-value) | Source |

| This compound | 50 | s.c. twice daily | 0.59 | < 0.01 | |

| This compound | 100 | s.c. twice daily | 0.32 | < 0.01 | |

| TNP-470 | 8-20 | s.c. every other day | 0.5 (at effective doses) | < 0.01 |

Structure

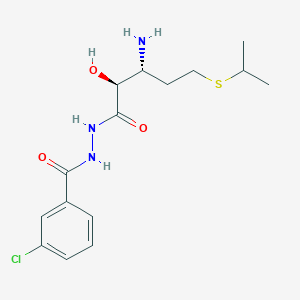

2D Structure

3D Structure

Properties

IUPAC Name |

N'-[(2S,3R)-3-amino-2-hydroxy-5-propan-2-ylsulfanylpentanoyl]-3-chlorobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClN3O3S/c1-9(2)23-7-6-12(17)13(20)15(22)19-18-14(21)10-4-3-5-11(16)8-10/h3-5,8-9,12-13,20H,6-7,17H2,1-2H3,(H,18,21)(H,19,22)/t12-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYBVYIPUGPZRSX-OLZOCXBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SCCC(C(C(=O)NNC(=O)C1=CC(=CC=C1)Cl)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)SCC[C@H]([C@@H](C(=O)NNC(=O)C1=CC(=CC=C1)Cl)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Enzymatic Characterization of A 357300

Identification and Validation of Methionine Aminopeptidase (B13392206) 2 (MetAP2) as the Primary Molecular Target

A-357300 was identified as a potent inhibitor of human methionine aminopeptidase-2 (MetAP2) through a process involving parallel synthesis and iterative structure-based design wikipedia.orgwikipedia.org. The validation of MetAP2 as its primary molecular target is strongly supported by the observation that this compound exhibits a similar inhibitory potency (IC50) for both cellular proliferation and cellular MetAP2 enzyme activity, reinforcing the proposed mechanism of action cenmed.com.

Functional Role of MetAP2 in Biological Systems

Methionine aminopeptidase 2 (MetAP2) is an indispensable enzyme that plays a crucial role in the post-translational modification of proteins within biological systems cenmed.comwikidata.orgsigmaaldrich.com. Its primary function involves the cotranslational removal of the N-terminal methionine from nascent polypeptide chains, a process essential for the proper maturation, function, localization, and stability of a significant proportion of newly synthesized proteins cenmed.comsigmaaldrich.comnih.gov. This cleavage is particularly prevalent when the second residue in the primary sequence is small and uncharged, such as alanine, cysteine, glycine, proline, serine, threonine, or valine cenmed.comsigmaaldrich.com.

Beyond its catalytic role in protein processing, MetAP2 also contributes to the regulation of protein synthesis and cellular growth by stabilizing the phosphorylation status of eukaryotic initiation factor 2 alpha (eIF-2α) cenmed.comnih.gov. Inhibition of MetAP2 has been shown to induce G1 cell cycle arrest, highlighting its involvement in cell cycle regulation cenmed.comnih.govnih.govebi.ac.uk. The dysregulation or overexpression of MetAP2 has been implicated in various pathological conditions, including certain cancers and obesity, underscoring its significance as a therapeutic target wikidata.orgsigmaaldrich.com.

Comparative Analysis of this compound with Irreversible and Other Reversible MetAP2 Inhibitors

This compound is characterized as a potent, selective, and reversible inhibitor of MetAP2 cenmed.com. This distinguishes it from earlier MetAP2 inhibitors such as fumagillin (B1674178) and its derivative TNP-470, which are known to be irreversible inhibitors cenmed.com.

This compound has been shown to recapitulate the anti-tumor activity observed with TNP-470 in preclinical models, but notably, it does so without the significant toxicity associated with TNP-470. Both this compound and the irreversible inhibitors like fumagillin and TNP-470 induce cytostasis by arresting cells at the G1 phase of the cell cycle cenmed.comnih.gov.

Structurally, the binding modes of MetAP2 inhibitors can vary. For instance, the X-ray crystal structure reveals that the 2-hydroxy-3-aminoamide moiety of this compound interacts with both manganese metal ions present in the MetAP2 active site, with an oxygen atom bridging between them cenmed.com. In contrast, other classes of MetAP2 inhibitors, such as the aryl sulfonamides exemplified by A-800141, interact with only one of the manganese ions. This difference in binding mechanism contributes to their distinct pharmacological profiles.

Quantitative Enzymatic Inhibition Profile

Determination of Inhibitory Potency (IC50) against MetAP2

This compound demonstrates high inhibitory potency against MetAP2. Its half-maximal inhibitory concentration (IC50) against MetAP2 has been consistently determined to be approximately 0.12 µM (equivalent to 120 nM) cenmed.com. Some assays report a range of 110-120 nM wikipedia.org. Furthermore, the IC50 for this compound's inhibition of cellular MetAP2 enzyme activity has been reported as 0.15 µM cenmed.com.

Table 1: Inhibitory Potency of this compound against MetAP2

| Target | IC50 (µM) | IC50 (nM) | Reference |

| MetAP2 | 0.12 | 120 | cenmed.com |

| MetAP2 | - | 110-120 | wikipedia.org |

| Cellular MetAP2 | 0.15 | 150 | cenmed.com |

Assessment of Selectivity against Related Aminopeptidases (e.g., MetAP1, Leucine (B10760876) Aminopeptidases)

This compound exhibits good selectivity for MetAP2 over other related aminopeptidases. Research has shown that this compound does not inhibit MetAP1 or leucine aminopeptidases at concentrations up to 10 µM cenmed.com. This selectivity is a crucial characteristic for a therapeutic agent, minimizing off-target effects.

Structural Elucidation of Enzyme-Inhibitor Interactions

The precise molecular interactions between this compound and MetAP2 have been elucidated through X-ray crystallography, with the crystal structure of the MetAP2-A-357300 complex available (PDB ID: 1R58) wikipedia.orgcenmed.com. This structural analysis, performed at a resolution of 1.90 Å, reveals key aspects of the binding mechanism wikipedia.org.

Specifically, the 2-hydroxy-3-aminoamide functional group of this compound plays a pivotal role in its interaction with the enzyme's active site. This moiety coordinates with the two manganese metal ions present in the MetAP2 active site, with the oxygen substituent forming a bridge between these metal ions cenmed.com. Additionally, the thioether-containing side chain of this compound occupies an adjacent hydrophobic pocket within the enzyme, which includes residues such as Tyr 444 cenmed.com. These detailed structural insights provide a foundation for understanding the high potency and selectivity of this compound as a MetAP2 inhibitor.

X-ray Crystallographic Analysis of this compound Bound to MetAP2

The detailed interaction between this compound and MetAP2 has been elucidated through X-ray crystallographic analysis of their enzyme-inhibitor complex. proteopedia.orgrcsb.orgresearchgate.netebi.ac.uk The crystal structure, deposited in the Protein Data Bank (PDB) under accession code 1R58, was determined at a resolution of 1.9 Å. proteopedia.orgrcsb.orgebi.ac.uk

The active site of MetAP2 is characterized by the presence of two closely positioned metal ions, typically manganese or cobalt, which are essential for its catalytic function. researchgate.netmdpi.com The crystallographic data confirms the presence of two manganese ions within the MetAP2 active site when bound to this compound. researchgate.netnih.gov

Detailed Analysis of Binding Conformations and Key Contact Residues

The X-ray crystal structure of the this compound-MetAP2 complex reveals specific binding conformations and key contact residues that facilitate its inhibitory action. The 2-hydroxy-3-aminoamide grouping of this compound plays a critical role in its interaction with the enzyme's active site. This moiety directly engages with the two manganese metal ions, with the oxygen substituent of the 2-hydroxy group bridging between them. researchgate.netnih.gov

Furthermore, the thioether-containing side chain of this compound extends into and largely occupies an adjacent hydrophobic pocket within the MetAP2 active site. researchgate.net A key residue involved in forming this hydrophobic pocket and interacting with the inhibitor's side chain is Tyrosine 444 (Tyr444). researchgate.netnih.gov Histidine 231 (His231) is also recognized as a significant residue within the MetAP2 active site, often referenced in the context of inhibitor binding, including for this compound. nih.gov This intricate network of interactions, involving both direct metal coordination and hydrophobic contacts, underpins the potent and selective inhibition of MetAP2 by this compound.

Cellular and Systems Level Mechanistic Investigations

Role in Eukaryotic Initiation Factor 2 (eIF2) Pathway Modulation

The Eukaryotic Initiation Factor 2 (eIF2) pathway is a crucial regulatory hub in protein synthesis, integrating diverse stress-related signals to modulate both global and specific mRNA translation uni.lucellsignal.cntanlab.orgcellsignal.com. Under normal conditions, eIF2, bound to GTP and initiator methionyl-tRNA (Met-tRNAi), forms a ternary complex (TC) essential for initiating protein synthesis uni.lucellsignal.cncellsignal.comnih.gov. This complex associates with the 40S ribosomal subunit to form the 43S pre-initiation complex, which scans mRNA for the AUG start codon uni.lucellsignal.comnih.gov. Upon start codon recognition, eIF2 hydrolyzes GTP to GDP and dissociates from the mRNA uni.lucellsignal.com. For subsequent rounds of translation initiation, the guanine (B1146940) nucleotide exchange factor (GEF), eIF2B, is required to facilitate the exchange of GDP for GTP on eIF2, thereby reactivating it uni.lucellsignal.cncellsignal.comnih.govaxonmedchem.combiorxiv.org.

A central mechanism regulating translation initiation in response to environmental stress involves the phosphorylation of the α subunit of eIF2 (eIF2α) at serine-51 cellsignal.cnnih.govnih.govbiorxiv.orgresearchgate.netnih.govrndsystems.com. This phosphorylation is mediated by a family of four stress-activated kinases: PKR (activated by dsRNA), PERK (activated by ER stress), GCN2 (activated by amino acid starvation), and HRI (activated by heme deficiency) uni.lucellsignal.cntanlab.orgcellsignal.comnih.govbiorxiv.orgresearchgate.netnih.gov. Phosphorylation of eIF2α causes it to bind tightly to eIF2B, effectively sequestering eIF2B and inhibiting its GEF activity uni.lucellsignal.cncellsignal.comnih.govaxonmedchem.combiorxiv.orgrcsb.org. This leads to a reduction in the availability of the eIF2-GTP-Met-tRNAi ternary complex, resulting in a decrease in global protein synthesis while selectively enhancing the translation of specific stress-related mRNAs, such as those encoding transcription factors ATF-4 and CHOP uni.lucellsignal.cncellsignal.comnih.govsdbonline.orgnih.gov. This coordinated response is known as the Integrated Stress Response (ISR) nih.govbiorxiv.orgrcsb.orgnih.govmedchemexpress.com.

A-357300 is primarily characterized as a specific, reversible inhibitor of methionine aminopeptidase-2 (MetAP2) axonmedchem.comaacrjournals.orgimperial.ac.uk. MetAP2 is an enzyme involved in the co-translational removal of the N-terminal methionine from nascent proteins aacrjournals.org. Beyond its catalytic role, MetAP2 possesses a distinct domain that has been reported to stabilize eukaryotic initiation factor-2 (eIF2) aacrjournals.org. This eIF2-stabilizing function of MetAP2 is described as being independent of its active site catalytic activity aacrjournals.org.

While this compound's primary mechanism of action involves the inhibition of MetAP2's catalytic activity, leading to effects such as cytostasis and inhibition of angiogenesis and tumor growth aacrjournals.org, its direct role in modulating the eIF2 pathway components (e.g., phosphorylation of eIF2α or the activity of eIF2B) has not been extensively detailed in the provided research findings. The connection to the eIF2 pathway is thus indirect, stemming from MetAP2's reported ability to stabilize eIF2 aacrjournals.org. The observed cytostatic effects of this compound have been linked to its inhibition of cellular MetAP2 aacrjournals.org.

Pharmacological Efficacy and Biological Impact in Preclinical Models

Modulation of Metastatic Progression

Preclinical investigations have highlighted A-357300's capacity to modulate metastatic progression, specifically by inhibiting the formation of metastatic deposits.

Inhibition of Hematogenous Metastatic Deposit Formation

Table 1: Impact of this compound on Hematogenous Metastatic Deposits in Preclinical Neuroblastoma Models

| Parameter | Observation with this compound Treatment | Statistical Significance (P-value) |

| Establishment of Hematogenous Metastatic Deposits | Significantly inhibited | Not explicitly stated, but implied by overall survival and growth rate inhibition nih.gov |

| Growth Rate of Hematogenous Metastatic Deposits | Significantly inhibited | Not explicitly stated, but implied by overall survival and growth rate inhibition nih.gov |

| Overall Survival | Increased | 0.021 nih.gov |

Synergistic Effects in Combination Therapies in Preclinical Settings

Beyond its monotherapeutic effects, this compound has shown promising synergistic activity when co-administered with established chemotherapeutic agents in preclinical settings.

Co-administration with Conventional Chemotherapeutic Agents (e.g., cyclophosphamide)

The combination of this compound with cyclophosphamide (B585), a conventional chemotherapeutic agent, has been investigated in preclinical models of neuroblastoma. In the CHP-134 xenograft model, co-administration of this compound with cyclophosphamide at the maximal tolerated dose resulted in sustained tumor regression. The treatment-to-control (T/C) ratio for tumor growth was notably low at day 48, measuring 0.16 (P < 0.001) nih.gov. This indicates a potent synergistic effect, where the combined therapy achieved a more pronounced and sustained reduction in tumor size compared to individual treatments. The data suggests that integrating MetAP2 inhibition with conventional cytotoxic compounds like cyclophosphamide could be a viable treatment strategy nih.gov.

Table 2: Synergistic Effect of this compound and Cyclophosphamide in Preclinical Neuroblastoma Models

| Treatment Regimen | Tumor Regression (CHP-134 Xenograft) | T/C Ratio (Day 48) | Statistical Significance (P-value) |

| This compound + Cyclophosphamide (maximal tolerated dose) | Sustained tumor regression | 0.16 nih.gov | < 0.001 nih.gov |

Medicinal Chemistry and Structure Activity Relationship Sar Studies

Rational Design and Synthetic Methodologies for A-357300 Analogues

The design of this compound was a result of a structured, iterative process rooted in structure-based drug design principles. The starting point for the development of this class of inhibitors was the known leucine (B10760876) aminopeptidase (B13392206) inhibitor, bestatin (B1682670). researchgate.net Through a process of iterative optimization, which was guided by the crystal structures of enzyme-inhibitor complexes and facilitated by parallel synthesis, a series of 2-hydroxy-3-aminoamides were investigated. researchgate.netrcsb.org

Further exploration led to the identification of substituted 3-amino-2-hydroxyamides and related hydroxyamides and acylhydrazines as effective inhibitors of human MetAP2. rcsb.org This systematic approach allowed for the examination of various substituents and their impact on inhibitory activity and selectivity. The optimization process culminated in the identification of the diacylhydrazine analogue, this compound, which demonstrated potent inhibition of methionine processing and cellular proliferation in human microvascular endothelial cells (HMVEC). rcsb.org The synthetic strategies employed allowed for the systematic modification of different parts of the molecule to probe the structure-activity relationship.

Elucidation of Structural Determinants for MetAP2 Potency and Selectivity

The potency and selectivity of this compound against MetAP2 are dictated by specific structural features that facilitate its interaction with the enzyme's active site. This compound exhibits a potent inhibitory activity against MetAP2 with an IC50 value of 0.12 µM. researchgate.net A crucial aspect of its design is its high selectivity for MetAP2 over the related MetAP1, as it did not show inhibition of MetAP1 at concentrations up to 10 µM. researchgate.net

X-ray crystallography of the this compound-MetAP2 complex has provided a detailed understanding of the molecular interactions driving its inhibitory activity. researchgate.net The 2-hydroxy-3-aminoamide moiety plays a critical role by interacting with the two manganese ions present in the active site of the enzyme. researchgate.net Specifically, the oxygen substituent of this group bridges the two metal ions. researchgate.net Furthermore, the thioether-containing side chain of this compound occupies an adjacent hydrophobic pocket, contributing to the binding affinity. researchgate.net The strategic placement of these functional groups within the active site is a key determinant of both its high potency and its selectivity for MetAP2.

Conformational Analysis and Molecular Modeling of Inhibitor-Enzyme Interactions

The three-dimensional structure of this compound in complex with MetAP2 has been resolved by X-ray diffraction to a resolution of 1.90 Å (PDB ID: 1R58). rcsb.orgpdbj.org This high-resolution crystal structure has been instrumental in understanding the conformational aspects of the inhibitor-enzyme interaction. The analysis of this complex reveals the precise binding mode of this compound within the catalytic site of MetAP2. researchgate.net

The 2-hydroxy-3-aminoamide core of this compound is positioned to effectively chelate the divalent metal ions, a characteristic feature of this class of metalloenzyme inhibitors. researchgate.net Molecular modeling studies, informed by the crystal structure, have further elucidated the key interactions. The thioether-containing side chain extends into a hydrophobic pocket, which is lined by residues such as Tyr444. researchgate.net The specific conformation adopted by this compound upon binding allows for optimal interactions with the active site residues, thereby explaining its potent inhibitory effect. The availability of this structural data provides a solid foundation for the rational design of next-generation inhibitors with improved properties.

Comparative Structure-Activity Landscapes of Bestatin-Type and Other MetAP2 Inhibitors

The structure-activity relationship (SAR) of this compound can be better understood by comparing it with other classes of MetAP2 inhibitors, notably bestatin-type inhibitors and the irreversible fumagillin (B1674178) analogues like TNP-470. This compound was developed from a bestatin scaffold, but with significant modifications that conferred high potency and selectivity for MetAP2. researchgate.net

In contrast to the reversible, competitive inhibition mechanism of this compound, fumagillin and its analogue TNP-470 are irreversible inhibitors that form a covalent bond with a histidine residue (His231) in the active site of MetAP2. researchgate.netnih.gov A crystal structure overlay of this compound and TNP-470 within the MetAP2 active site highlights their different binding modes. researchgate.net While both occupy the same active site, their interactions with the enzyme are fundamentally different.

The development of this compound represents a successful example of rational drug design, moving from a known inhibitor scaffold to a highly potent and selective reversible inhibitor. This contrasts with the natural product-derived irreversible inhibitors and provides a different approach to modulating MetAP2 activity.

Interactive Data Table of Inhibitory Activities

| Compound | Target Enzyme | Inhibition Type | IC50 (µM) |

| This compound | MetAP2 | Reversible | 0.12 researchgate.net |

| This compound | MetAP1 | Reversible | >10 researchgate.net |

Translational Research Biomarkers in Preclinical Development

Discovery and Validation of Biomarkers for In Vivo MetAP2 Inhibition

The discovery of a robust pharmacodynamic biomarker for MetAP2 inhibition was a key step in the preclinical development of compounds like A-357300. MetAP2 functions by removing the N-terminal methionine from specific protein substrates. nih.govsyndevrx.com Therefore, inhibition of this enzyme leads to an accumulation of proteins with an unprocessed N-terminal methionine. nih.gov This principle formed the basis for a biomarker assay designed to evaluate MetAP2 inhibition in both tumor tissues and circulating mononuclear cells. nih.gov

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) was identified as a specific substrate for MetAP2. nih.gov In human and murine cells, treatment with a MetAP2 inhibitor results in the formation of GAPDH variants that retain their N-terminal methionine. nih.gov This unprocessed form can be distinguished from the processed form, allowing for a quantitative measure of MetAP2 inhibition.

The N-terminal methionine status of GAPDH has been validated as a specific and reliable pharmacodynamic marker for MetAP2 inhibition in vivo. nih.gov Inhibition of MetAP2 by compounds such as this compound leads to a dose-dependent increase in the unprocessed variant of GAPDH. nih.gov This can be detected using techniques like isoelectric focusing (IEF) followed by Western blot analysis. nih.gov

In preclinical studies involving mouse bEND3 cells, treatment with this compound for 48 hours resulted in a clear, dose-dependent induction of GAPDH variants. nih.gov This demonstrates that the GAPDH biomarker assay can effectively measure the cellular activity of MetAP2 inhibitors. The assay's utility extends to in vivo models, where GAPDH status can be analyzed in circulating white blood cells (WBCs) from mice treated with this compound, providing a non-invasive way to monitor target engagement. nih.gov

| Compound | Proliferation Inhibition EC50 (nM) | GAPDH Variant Induction EC50 (nM) |

|---|---|---|

| Fumagillin (B1674178) | 0.3 | 0.3 |

| This compound | 1 | 1 |

| A-800141 | 3 | 3 |

Correlation of Biomarker Response with Therapeutic Outcomes in Preclinical Models

A strong correlation between the biomarker response and therapeutic outcomes is essential for validating the biomarker's clinical utility. For MetAP2 inhibitors, preclinical studies have successfully demonstrated this link. The dose-response relationship for GAPDH variant formation was shown to be similar to that for cell proliferation inhibition. nih.gov

Advanced Research Perspectives and Future Avenues

A-357300 as a Chemical Probe for MetAP2 Biology

This compound serves as a crucial chemical probe for elucidating the intricate biological roles of MetAP2. It is characterized as a potent and reversible inhibitor of MetAP2 cenmed.com. Studies employing this compound have contributed to understanding the anti-obesity mechanisms associated with MetAP2 inhibition nih.gov.

Mechanistically, this compound has been shown to induce cytostasis, or growth arrest, in endothelial cells and certain tumor cell lines by causing cell cycle arrest at the G1 phase nih.govnih.govwikipedia.org. This G1 arrest is associated with the predominant hypophosphorylation of the retinoblastoma (Rb) protein and a reduction in cyclin A levels nih.govwikipedia.org. Furthermore, this compound effectively inhibits angiogenesis, the formation of new blood vessels, a process critical for tumor growth and other pathological conditions nih.govnih.govwikidata.org.

The crystal structure of this compound bound to MetAP2 has provided valuable insights into its binding mode, revealing interactions with manganese ions within the enzyme's active site and demonstrating how its thioether-containing side chain occupies an adjacent hydrophobic pocket nih.govwikipedia.org. This structural understanding highlights its selectivity for MetAP2 over MetAP1, attributed to differences in the active site architecture between the two enzymes wikipedia.org. The ability of this compound to inhibit cellular MetAP2 enzyme activity, with a similar half-maximal inhibitory concentration (IC50) for both enzyme activity and cell proliferation, strongly supports its postulated mechanism of action nih.gov. Research indicates that the N-terminal status of Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) may serve as a biomarker for cellular MetAP2 inhibition, providing a measurable indicator of compound activity wikipedia.org.

Investigation of this compound in Other Pathophysiological Contexts (e.g., inflammatory diseases, liver fibrosis, obesity)

Beyond its initial focus on cancer, the therapeutic potential of MetAP2 inhibitors, including this compound, is being explored in a broader range of pathophysiological conditions.

Obesity : this compound has been utilized as a tool to investigate the anti-obesity mechanisms of MetAP2 inhibition nih.gov. While its direct anti-obesity activity in animals was not initially demonstrated, studies have shown that this compound can enhance norepinephrine-induced lipolysis and oxygen consumption rates in brown adipocytes, suggesting an augmentation of β-adrenergic signaling pathways nih.gov. This finding aligns with the broader understanding that MetAP2 inhibitors can reduce body weight, improve glucose tolerance, and enhance lipid profiles in preclinical models, positioning MetAP2 as an attractive target for metabolic disorders wikipedia.orgsigmaaldrich.com.

Liver Fibrosis : The inhibition of MetAP2 has been investigated as a strategy to prevent liver fibrosis and hepatocellular carcinoma (HCC) in rat models, primarily through its anti-neo-vascularization effects americanelements.com. Obesity and metabolic dysfunction are recognized as significant contributors to liver inflammation and fibrosis, often progressing to nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH) google.comnih.govnih.govjkchemical.com. The anti-angiogenic properties of MetAP2 inhibitors could therefore be beneficial in mitigating the progression of these liver diseases.

Inflammatory Diseases : MetAP2 plays a role in regulating inflammatory pathways, and its inhibition has been shown to reduce the production of pro-inflammatory cytokines. This anti-inflammatory effect suggests a novel therapeutic avenue for managing chronic inflammatory conditions. MetAP2 inhibitors have also been noted for their immunosuppressive properties, further supporting their potential in inflammatory contexts.

Exploration of Novel Target-Specific Signaling Pathways Modulated by this compound

The inhibitory action of this compound on MetAP2 extends to modulating various cellular signaling pathways. Its primary mechanism involves interfering with the post-translational modification of nascent proteins by preventing the cleavage of the N-terminal methionine, a process crucial for protein maturation and function cenmed.comnih.gov. This inhibition leads to an accumulation of immature proteins, which can trigger a cascade of downstream cellular effects.

Specifically, this compound induces cell cycle arrest at the G1 phase by affecting cell cycle regulatory proteins, including the hypophosphorylation of Rb protein and reduction of cyclin A levels nih.govwikipedia.org. Its anti-angiogenic effects are mediated through the inhibition of endothelial cell proliferation nih.govnih.govwikidata.org. In the context of metabolic regulation, this compound's ability to maintain uncoupling protein 1 (UCP1) upregulation in brown adipocytes following prolonged norepinephrine (B1679862) treatment suggests a direct enhancement of β-adrenergic signaling pathways, which are critical for thermogenesis and energy expenditure nih.gov. The N-terminal status of GAPDH has been identified as a potential biomarker for monitoring the cellular inhibition of MetAP2 by compounds like this compound, providing a tool for tracking drug activity and pathway modulation wikipedia.org.

Development of Next-Generation MetAP2 Inhibitors Based on this compound Insights

This compound, as a rationally designed reversible MetAP2 inhibitor, has provided crucial insights for the ongoing development of improved MetAP2 therapeutics nih.govwikipedia.org. The progression of MetAP2 inhibitor development has evolved from natural products like fumagillin (B1674178) to semi-synthetic analogs (e.g., TNP-470) and, more recently, to drug-like molecules with enhanced pharmacokinetic profiles and reversibility wikipedia.org. This compound, an acylhydrazine derivative, represents a significant step in this evolution wikipedia.org.

Insights derived from the structural and mechanistic studies of this compound are instrumental in guiding the rational design of next-generation MetAP2 inhibitors. The goal is to develop compounds that retain the therapeutic efficacy observed with MetAP2 inhibition while mitigating adverse effects, such as the thromboembolic risks associated with earlier compounds like beloranib (B1667920) wikipedia.orgsigmaaldrich.com. Structure-based optimization strategies, leveraging the detailed understanding of MetAP2's active site and its interactions with inhibitors like this compound, are being employed to discover and optimize novel MetAP2 inhibitory scaffolds with improved potency, selectivity, and safety profiles. This iterative process aims to yield more effective and safer therapeutic agents for a range of diseases where MetAP2 inhibition holds promise.

Q & A

Q. What is the molecular mechanism of A-357300 as a MetAP2 inhibitor, and how does its selectivity compare to other inhibitors like A-800141?

this compound is a reversible, selective MetAP2 inhibitor with an IC50 of 0.12 µM. Structural studies reveal its interaction with the catalytic Mn²⁺ ion and key residues (e.g., His231, Tyr444) in the MetAP2 binding pocket . Unlike A-800141, which occupies additional hydrophobic regions, this compound’s smaller structure (C15H22ClN3O3S, MW 359.87) allows selective binding without off-target effects on other aminopeptidases. To validate selectivity, use competitive enzymatic assays against MetAP1 and other metalloproteases .

Q. What preclinical models are appropriate for evaluating this compound’s efficacy in neuroblastoma research?

Preclinical neuroblastoma models, such as MYCN-amplified cell lines (e.g., SK-N-BE(2)) and xenografts in immunodeficient mice, are recommended. Design experiments to measure tumor growth suppression via bioluminescence imaging and histopathological analysis. Ensure dosing regimens align with pharmacokinetic studies (e.g., oral bioavailability) to replicate reversible inhibition observed in vitro .

Q. How can researchers confirm MetAP2 activity blockade in vitro when using this compound?

Use fluorogenic substrates (e.g., methionine-AMC) in enzymatic assays. Monitor fluorescence intensity over time, comparing treated vs. untreated samples. Include positive controls (e.g., fumagillin) and validate results via Western blotting for downstream substrates like eukaryotic initiation factor 2α (eIF2α), which accumulates upon MetAP2 inhibition .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound efficacy data across different tumor models?

Contradictions may arise from tumor microenvironment variability (e.g., hypoxia, stromal interactions). Apply the following steps:

- Variable Isolation : Use 3D co-culture systems to isolate tumor-stroma interactions.

- Pharmacodynamic Markers : Quantify intratumoral MetAP2 activity and eIF2α phosphorylation post-treatment.

- Statistical Rigor : Use mixed-effects models to account for inter-model heterogeneity .

Q. What methodological optimizations are required to study this compound’s binding kinetics in vivo?

Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for kinetic studies (Kd, Kon/Koff). For in vivo validation, use radiolabeled this compound (e.g., ³H or ¹⁴C isotopes) and autoradiography to map tissue distribution. Cross-reference with X-ray crystallography data (e.g., PDB ID from ) to correlate kinetic parameters with structural interactions .

Q. How can researchers design a comparative study between this compound and next-generation MetAP2 inhibitors?

Adopt the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

- Variables : IC50, selectivity, oral bioavailability, and toxicity profiles.

- Assays : Include enzymatic inhibition, cytotoxicity (MTT assay), and metabolomic profiling.

- Ethics : Adhere to IACUC protocols for animal studies.

- Analysis : Use ANOVA with post-hoc Tukey tests to compare efficacy across compounds .

Data Analysis and Reproducibility

Q. What steps ensure reproducibility in this compound dose-response experiments?

Q. How should researchers handle conflicting data on this compound’s off-target effects?

Apply contradiction analysis:

- Principal Aspect Identification : Determine if off-target effects are reproducible across labs.

- Root-Cause Analysis : Check for assay interference (e.g., solvent DMSO concentration).

- Validation : Use CRISPR-edited MetAP2-knockout models to isolate compound-specific effects .

Methodological Resources

Q. What statistical frameworks are recommended for analyzing this compound’s tumor growth suppression data?

Use Kaplan-Meier survival analysis for in vivo studies and mixed linear models for longitudinal tumor volume data. Report effect sizes (e.g., hazard ratios) with 95% confidence intervals .

Q. How to integrate this compound research findings into a manuscript adhering to Open Access standards?

Follow the Reviews in Analytical Chemistry structure:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.